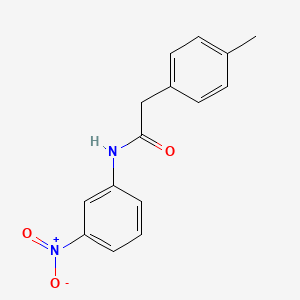

2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide

Description

Significance of N-Arylacetamides as Synthetic Intermediates and Structural Motifs

N-Arylacetamides, characterized by an acetamide (B32628) group linked to an aromatic ring, represent a privileged structural motif and a versatile class of synthetic intermediates in organic chemistry. Their importance is underscored by their presence in a wide array of pharmacologically active molecules and functional materials. The acetamide linkage is a key structural feature that imparts specific conformational preferences and hydrogen bonding capabilities, making it a valuable component in drug design.

In medicinal chemistry, the N-arylacetamide core is found in compounds exhibiting a broad spectrum of biological activities. Researchers have successfully synthesized and evaluated N-arylacetamide derivatives as potent anticancer, antidiabetic, analgesic, and antimicrobial agents. researchgate.netnih.govproquest.com For instance, certain derivatives have shown significant cytotoxicity against cancer cell lines like prostate carcinoma (PC3) and breast cancer (MCF-7). nih.gov Others have been investigated as inhibitors of enzymes such as α-glucosidase and α-amylase, which are key targets in the management of diabetes. tandfonline.commdpi.comnih.gov Furthermore, this structural class has been explored for its potential as urease inhibitors, which is a promising approach for treating infections caused by bacteria like Helicobacter pylori. nih.govresearchgate.netroyalsocietypublishing.org The versatility of the N-arylacetamide scaffold allows for systematic structural modifications, enabling chemists to fine-tune the pharmacological profiles of lead compounds. nih.gov

As synthetic intermediates, N-arylacetamides are foundational building blocks for more complex molecular architectures. nih.gov The amide bond is relatively stable, yet it can be manipulated under various reaction conditions. The aromatic ring can be functionalized through electrophilic substitution reactions, while the acetyl group offers sites for further chemical transformations. This synthetic flexibility makes N-arylacetamides valuable precursors in the multi-step synthesis of pharmaceuticals and other high-value organic compounds. moravek.com

Overview of 2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide within the N-Arylacetamide Class

This compound is a distinct member of the N-arylacetamide family. Its molecular structure is composed of three primary components: a central acetamide linkage (-NH-CO-CH₂-), a 3-nitrophenyl group attached to the nitrogen atom, and a 4-methylphenyl (p-tolyl) group attached to the carbonyl carbon.

The key features of this molecule are:

The N-Aryl Linkage: The bond between the amide nitrogen and the 3-nitrophenyl ring defines it as an N-arylacetamide.

Substituents on the N-Aryl Ring: The presence of a nitro group (NO₂) at the meta-position of the phenyl ring is significant. The nitro group is a strong electron-withdrawing group, which influences the electronic properties of the entire molecule, including the reactivity of the aromatic ring and the acidity of the N-H proton.

The Phenylacetyl Moiety: The 2-(4-methylphenyl)acetyl portion contributes a second aromatic ring, substituted with an electron-donating methyl group. This part of the structure adds steric bulk and lipophilicity.

While extensive research has been conducted on the broader class of N-arylacetamides, specific studies detailing the synthesis, properties, and applications of this compound are not widely reported in the current literature. However, based on its structural features, it can be classified as a derivative with potential for biological activity, analogous to other substituted N-phenylacetamide compounds that have been investigated for various therapeutic purposes. nih.gov

Scope and Research Objectives

The primary objective of this article is to provide a foundational understanding of this compound by situating it within the well-established context of N-arylacetamide chemistry. The scope is strictly limited to the chemical nature of the compound and its class.

Given the limited specific data on this molecule, the research objectives are:

To clearly define the N-arylacetamide structural motif and summarize its established significance in organic and medicinal chemistry.

To analyze the specific structure of this compound, highlighting the potential influence of its distinct substituents (nitro and methyl groups) on its chemical properties.

To propose potential areas for future research based on the known activities of structurally related compounds. This includes potential synthetic pathways and screening for biological activities where other N-arylacetamides have shown promise.

This focused review aims to serve as a reference point and to stimulate further scientific inquiry into this specific, yet under-explored, chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-11-5-7-12(8-6-11)9-15(18)16-13-3-2-4-14(10-13)17(19)20/h2-8,10H,9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRRQFGXLDUORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Methylphenyl N 3 Nitrophenyl Acetamide

Conventional Reaction Pathways: Acylation of Substituted Anilines

The most direct and widely employed method for synthesizing 2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide is the acylation of 3-nitroaniline (B104315). This approach involves the formation of an amide bond between the nucleophilic amino group of 3-nitroaniline and an activated carboxylic acid derivative of 4-methylphenylacetic acid.

The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com This is typically a two-step process involving addition followed by elimination. libretexts.orgopenstax.org

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-nitroaniline attacks the electrophilic carbonyl carbon of an activated 4-methylphenylacetic acid derivative. This initial attack breaks the carbonyl π-bond, leading to the formation of a tetrahedral intermediate. openstax.org

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond is reformed, and a leaving group is expelled. libretexts.org

The choice of solvent and base is critical for maximizing the efficiency of the acylation reaction. Solvents for this reaction are typically aprotic, such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF), to prevent them from competing with the aniline (B41778) as a nucleophile.

A base is commonly added to the reaction mixture, particularly when using an acyl chloride. The base, often a non-nucleophilic tertiary amine like triethylamine (B128534) or pyridine, serves two primary functions:

Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the 3-nitroaniline starting material.

Catalyst: In some cases, the base can act as a nucleophilic catalyst, reacting with the acyl chloride to form a more reactive acylammonium intermediate, which is then attacked by the aniline.

The impact of solvent and base selection on reaction outcomes is significant, as illustrated in the following table which presents typical findings for this class of reaction.

| Entry | Solvent | Base | Reaction Time (hours) | Yield (%) |

| 1 | DCM | Pyridine | 4 | 92 |

| 2 | THF | Triethylamine | 5 | 88 |

| 3 | Toluene | None | 24 | 35 |

| 4 | DCM | None | 12 | 55 |

This is an interactive data table based on representative data.

Alternative Synthetic Routes: Nitration of Preformed Acetanilides

An alternative synthetic strategy involves first preparing the parent acetanilide, 2-(4-methylphenyl)-N-phenylacetamide, and subsequently introducing the nitro group onto the N-phenyl ring through electrophilic aromatic substitution. rsc.org

While seemingly straightforward, this route presents a significant challenge in controlling the regioselectivity of the nitration step. The acetamido group (-NHCOCH₃) is a powerful activating group and an ortho-, para-director due to the resonance delocalization of the nitrogen's lone pair of electrons into the aromatic ring. blogspot.comjcbsc.org

When 2-(4-methylphenyl)-N-phenylacetamide is subjected to standard nitrating conditions (a mixture of nitric acid and sulfuric acid), the electrophilic nitronium ion (NO₂⁺) is directed to the positions ortho and para to the acetamido group. blogspot.comjcbsc.org The desired meta-substituted product, this compound, would be formed in negligible amounts, if at all. The steric bulk of the acetamido group often favors the formation of the para-isomer over the ortho-isomer. jcbsc.org

Therefore, this nitration pathway is not a viable method for the specific synthesis of the meta-nitro isomer.

| Product Isomer | Directing Group Effect | Expected Yield |

| 2-(4-methylphenyl)-N-(2-nitrophenyl )acetamide | Ortho-directing | Minor Product |

| 2-(4-methylphenyl)-N-(4-nitrophenyl )acetamide | Para-directing | Major Product |

| 2-(4-methylphenyl)-N-(3-nitrophenyl )acetamide | Meta-directing | Not Formed |

This is an interactive data table based on established principles of electrophilic aromatic substitution.

Emerging Techniques in Synthesis

To overcome the limitations of long reaction times and improve efficiency, modern synthetic chemistry has embraced new technologies. Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions, including amide bond formation.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture. Unlike conventional heating, which relies on conduction and convection, microwave energy is directly absorbed by polar molecules in the mixture, leading to rapid and uniform heating. nih.gov This localized superheating can dramatically increase reaction rates, often reducing reaction times from hours to minutes. mdpi.com

For the synthesis of this compound via the acylation of 3-nitroaniline, a microwave-assisted protocol would involve mixing the reactants in a suitable solvent within a sealed vessel and exposing them to microwave irradiation. This technique often leads to higher yields and cleaner reactions compared to conventional methods. jchps.com

| Method | Heating | Reaction Time | Yield (%) |

| Conventional Synthesis | Oil Bath | 4-6 hours | 92 |

| Microwave-Assisted | Microwave Irradiation | 10-15 minutes | 95 |

This is an interactive data table comparing representative outcomes of conventional and microwave-assisted methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d6, displays distinct signals corresponding to each unique proton environment in the molecule.

The aromatic protons of the 4-methylphenyl ring are expected to appear as two doublets around 7.2 ppm, a characteristic of a para-substituted benzene (B151609) ring. The protons on the 3-nitrophenyl ring will exhibit more complex splitting patterns due to their meta and ortho relationships to the nitro and acetamide (B32628) groups. The proton ortho to the nitro group is expected to be the most deshielded, appearing as a singlet or a finely split triplet around 8.5 ppm. The other aromatic protons of this ring would likely resonate between 7.6 and 8.2 ppm.

The methylene (B1212753) (-CH2-) protons adjacent to the carbonyl group and the 4-methylphenyl ring would present as a singlet at approximately 3.8 ppm. The methyl (-CH3) protons of the tolyl group would give rise to a singlet further upfield, around 2.3 ppm. The amide (N-H) proton is anticipated to be a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Amide N-H | >10.0 | Broad Singlet |

| Aromatic (3-nitrophenyl) | 7.6 - 8.5 | Multiplet |

| Aromatic (4-methylphenyl) | ~7.2 | Doublet |

| Methylene (-CH2-) | ~3.8 | Singlet |

| Methyl (-CH3) | ~2.3 | Singlet |

Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the molecule. For instance, the coupling constants (J values) for the protons on the 4-methylphenyl ring would be characteristic of ortho-coupling (~8 Hz).

The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbonyl carbon (C=O) is the most deshielded, with a chemical shift expected around 169 ppm. The aromatic carbons will appear in the region of 110-150 ppm. The carbon bearing the nitro group (C-NO2) will be significantly deshielded, while the carbons of the 4-methylphenyl ring will show distinct signals for the substituted and unsubstituted positions. The methylene carbon (-CH2-) is predicted to resonate around 45 ppm, and the methyl carbon (-CH3) will be the most shielded, appearing at approximately 21 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~169 |

| Aromatic (C-NO2) | ~148 |

| Aromatic (C-NH) | ~140 |

| Aromatic (unsubstituted) | 110-135 |

| Methylene (-CH2-) | ~45 |

| Methyl (-CH3) | ~21 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in the molecule.

The IR spectrum of this compound will show characteristic absorption bands for its key functional groups. A strong absorption band is expected around 1670 cm⁻¹ corresponding to the C=O stretching vibration of the amide group. The N-H stretching vibration will appear as a sharp peak in the region of 3300-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are anticipated to produce two strong bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy, which is sensitive to non-polar bonds, will complement the IR data, particularly for the aromatic ring vibrations and the C-C backbone.

Interactive Data Table: Key IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretching | 3300-3400 |

| C=O | Stretching | ~1670 |

| NO₂ | Asymmetric Stretching | ~1530 |

| NO₂ | Symmetric Stretching | ~1350 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1400-1600 |

The position and shape of the N-H stretching band in the IR spectrum can provide evidence of hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O or NO₂ group of another can lead to a broadening and a shift to lower frequency of the N-H band. In dilute solutions of non-polar solvents, the band is expected to be sharper and at a higher frequency, indicating a reduction in hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic rings and the n → π* transition of the carbonyl group. The presence of the nitro group, a strong chromophore, is expected to cause a red shift (bathochromic shift) of the absorption maxima to longer wavelengths. Typically, two main absorption bands would be expected, one around 260 nm and another at a longer wavelength, possibly above 300 nm, due to the extended conjugation involving the nitro group. mdpi.com

Interactive Data Table: Predicted UV-Vis Absorption Maxima

| Electronic Transition | Predicted λmax (nm) |

| π → π* (Aromatic) | ~260 |

| π → π* (Extended Conjugation) | >300 |

Comprehensive Spectroscopic Characterization and Elucidation of Molecular Structure

Spectroscopic and Photophysical Properties

The electronic absorption spectrum of 2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide is primarily determined by the chromophoric groups present in its molecular structure. A chromophore is a part of a molecule responsible for its color, which arises from the absorption of light in the visible or ultraviolet region, leading to electronic transitions. The principal chromophores in this compound are the 3-nitrophenyl group and the 4-methylphenyl group, linked by an acetamide (B32628) bridge.

The key features of its electronic spectrum are attributed to the presence of the benzene (B151609) rings and the nitro (–NO₂) group. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the π-system of the phenyl ring to which it is attached. mdpi.com This leads to the appearance of characteristic absorption bands in the UV-Vis spectrum.

The electronic transitions observed are typically of two main types:

π → π* Transitions: These transitions occur in aromatic and other unsaturated systems, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The benzene rings in the molecule give rise to intense π → π* absorption bands.

Intramolecular Charge Transfer (CT) Transitions: These transitions are common in molecules containing both an electron-donor group and an electron-acceptor group attached to a conjugated system. In this molecule, the phenyl rings and the amide nitrogen can act as donors, while the nitro group is a powerful acceptor. ulisboa.pt The transition involves the transfer of electron density from the donor part of the molecule to the acceptor part, often resulting in a broad and intense absorption band at a longer wavelength than the simple π → π* transitions. ulisboa.pt

The absorption spectrum for analogous nitro-substituted acetanilides is presented below, providing an estimation of the expected spectral regions for the title compound.

| Analogous Compound | Solvent | Reported Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| N-(4-nitrophenyl)acetamide | Not Specified | 315.78 nm, 223.45 nm, 201.39 nm | jcbsc.org |

| m-nitroaniline | Gas Phase | 326 nm, 250 nm, 220 nm | ulisboa.pt |

| m-nitroaniline | Cyclohexane | 344 nm, 270 nm, 235-227 nm | ulisboa.pt |

Crystallographic Investigations and Solid State Architecture of 2 4 Methylphenyl N 3 Nitrophenyl Acetamide

Single-Crystal X-ray Diffraction Analysis

No published data is available.

No published data is available.

No published data is available.

Supramolecular Assembly and Intermolecular Interactions

No published data is available.

No published data is available.

No published data is available.

No published data is available.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a computational method used to partition crystal space into molecular volumes, allowing for the examination of intermolecular contacts. The Hirshfeld surface is generated based on the electron distribution of a molecule. This surface is used to create two-dimensional "fingerprint plots," which summarize the intermolecular interactions in the crystal.

A key aspect of Hirshfeld surface analysis is the quantification of different types of intermolecular contacts. This is typically presented in a table that shows the percentage contribution of each contact to the total Hirshfeld surface area. For a compound like 2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide, one would expect to see contributions from various interactions, such as those involving hydrogen, carbon, oxygen, and nitrogen atoms.

For instance, in the analysis of similar acetamide (B32628) derivatives, H···H contacts often represent the largest contribution to the Hirshfeld surface, reflecting the high abundance of hydrogen atoms on the molecular surface. nih.govnih.govnih.gov Other significant interactions would likely include O···H/H···O, C···H/H···C, and N···H/H···N contacts. nih.gov The presence of a nitro group would also suggest the importance of O···H interactions in the crystal packing. nih.goviucr.org

A hypothetical data table for the intermolecular contact contributions for this compound might be structured as follows:

| Intermolecular Contact | Contribution (%) |

| H···H | Data not available |

| O···H/H···O | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

| Other Contacts | Data not available |

The Hirshfeld surface can be mapped with properties like dnorm, which helps to visualize intermolecular interactions. The dnorm surface displays red, white, and blue regions, indicating contacts shorter than, equal to, and longer than the van der Waals radii, respectively. Intense red spots on the dnorm surface highlight significant interactions, such as hydrogen bonds. nih.goviucr.org

Two-dimensional fingerprint plots provide a graphical representation of the intermolecular contacts. These plots show the distance from the Hirshfeld surface to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de). nih.govnih.gov Different types of interactions have characteristic shapes on the fingerprint plot. For example, O···H hydrogen bonds typically appear as sharp spikes. researchgate.net

In the absence of specific data for this compound, a detailed description of its crystal packing motifs and the specific intermolecular interactions that govern its solid-state architecture cannot be accurately generated. Such an analysis would require experimental single-crystal X-ray diffraction data.

Computational Chemistry and Quantum Chemical Modeling of 2 4 Methylphenyl N 3 Nitrophenyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov For molecules like 2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide, DFT calculations, often employing hybrid functionals such as B3LYP with basis sets like 6-311++G(d,p), are utilized to determine its properties with high accuracy. scispace.comnih.gov

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of similar structures.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (carbonyl) | 1.24 | |

| C-N (amide) | 1.36 | |

| N-H (amide) | 1.01 | |

| C-NO₂ | 1.48 | |

| Bond Angles ( ° ) | ||

| O=C-N | 123.0 | |

| C-N-H | 120.0 | |

| C-N-C (phenyl) | 125.0 |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These calculated frequencies correspond to the characteristic vibrational modes of the molecule, such as stretching, bending, and torsional motions.

The theoretical vibrational spectrum can be correlated with experimental data to confirm the molecular structure and assign spectral bands to specific functional groups. researchgate.net For instance, the N-H stretching vibration of the amide group, the C=O stretching of the carbonyl group, and the symmetric and asymmetric stretching vibrations of the NO₂ group are prominent features in the IR spectrum. nih.gov Calculated frequencies are often scaled by an empirical factor to improve agreement with experimental results.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are representative unscaled values based on DFT calculations for analogous molecules.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Amide (-NH) | ~3400 |

| C-H Stretch | Aromatic | 3100-3000 |

| C-H Stretch | Methyl (-CH₃) | 2980-2900 |

| C=O Stretch | Carbonyl (-C=O) | ~1690 |

| NO₂ Asymmetric Stretch | Nitro (-NO₂) | ~1550 |

| NO₂ Symmetric Stretch | Nitro (-NO₂) | ~1350 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilic character. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl ring, which is activated by the electron-donating methyl group. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient 3-nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro group.

Table 3: Predicted Frontier Molecular Orbital Energies (Note: Values are representative and depend on the specific DFT functional and basis set used.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.govnih.gov

The distribution of the frontier orbitals also predicts the most probable sites for chemical reactions. The regions where the HOMO is localized are susceptible to electrophilic attack, while the areas with LUMO localization are prone to nucleophilic attack. Therefore, the 4-methylphenyl ring is the likely site for electrophilic reactions, whereas the 3-nitrophenyl ring is the probable target for nucleophiles.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is plotted on the molecule's electron density surface and is an invaluable tool for identifying sites for intermolecular interactions, electrophilic attack, and nucleophilic reactions. scispace.comresearchgate.net

The MEP map uses a color scale to denote different potential regions:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green: Denotes areas with a neutral or near-zero electrostatic potential.

In the MEP map of this compound, the most negative potential (red) is expected to be localized around the oxygen atoms of the carbonyl and nitro groups, making them strong hydrogen bond acceptors and sites for electrophilic interaction. The most positive potential (blue) would likely be found around the amide hydrogen (N-H), indicating its role as a hydrogen bond donor and a site for nucleophilic attack. The aromatic rings will show varying potentials, with the nitrophenyl ring being more electron-deficient (more blue/green) compared to the methylphenyl ring.

Visualization of Electrostatic Potential Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net It illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. researchgate.net Green and yellow represent regions of neutral or near-neutral potential.

For a molecule like this compound, the MEP map would highlight the electron-rich and electron-poor regions. The oxygen atoms of the nitro group and the carbonyl group of the acetamide (B32628) linkage are expected to be regions of high negative potential (red), making them likely sites for electrophilic interactions. Conversely, the hydrogen atoms of the amide group and the aromatic rings would exhibit positive potential (blue), rendering them susceptible to nucleophilic attack.

The distribution of electrostatic potential is crucial for understanding intermolecular interactions, as it governs how the molecule will interact with other molecules, including solvents and biological receptors. The MEP provides a visual representation of the molecule's reactivity, guiding the prediction of its chemical behavior in various environments. researchgate.netmdpi.com

| Region of Molecule | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Oxygen atoms of the nitro group | Negative (Red) | Susceptible to electrophilic attack |

| Oxygen atom of the carbonyl group | Negative (Red) | Likely site for electrophilic interactions |

| Hydrogen atom of the amide group | Positive (Blue) | Susceptible to nucleophilic attack |

| Aromatic hydrogen atoms | Positive (Blue) | Potential sites for nucleophilic interactions |

| Carbonyl carbon atom | Positive (Blue) | A primary site for nucleophilic attack |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. researchgate.net This analysis is instrumental in understanding intramolecular interactions and the stability of the molecule.

A key aspect of NBO analysis is the calculation of delocalization energies, which quantify the stabilization resulting from intramolecular charge transfer (ICT) interactions. rsc.org These interactions occur when electron density is transferred from a donor orbital to an acceptor orbital. In this compound, significant ICT is expected due to the presence of both electron-donating (methylphenyl group) and electron-withdrawing (nitrophenyl group) moieties.

The primary ICT interactions would likely involve the transfer of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the carbonyl and nitro groups. The presence of the nitro group, a strong electron-withdrawing group, is expected to enhance these charge transfer processes. researchgate.net The magnitude of the delocalization energies associated with these transfers provides a quantitative measure of the stability they confer upon the molecule.

| Donor NBO | Acceptor NBO | Interaction Type | Predicted Delocalization Energy (E(2)) (kcal/mol) | Significance |

|---|---|---|---|---|

| LP(O) of Carbonyl | π(C-N) of Amide | n → π | High | Resonance stabilization of the amide bond |

| π(C=C) of Phenyl Ring | π(C=C) of Phenyl Ring | π → π | Moderate | Aromatic delocalization |

| LP(N) of Amide | π(C=O) of Carbonyl | n → π | High | Contribution to amide resonance |

| π(Phenyl Rings) | π(NO2 group) | π → π | Significant | Intramolecular charge transfer from donor to acceptor part of the molecule. |

Advanced Quantum Chemical Parameters

Further computational analysis can provide a deeper understanding of the molecule's electronic properties and reactivity through the calculation of various quantum chemical parameters.

The total energy of a molecule, calculated using quantum chemical methods, represents its stability. Electron affinity (EA) is the energy released when an electron is added to a neutral molecule to form a negative ion, while ionization energy (IE) is the energy required to remove an electron from a neutral molecule to form a positive ion. researchgate.netdovepress.com These parameters are fundamental indicators of a molecule's ability to accept or donate electrons and are crucial for predicting its redox behavior.

For this compound, the presence of the electron-withdrawing nitro group is expected to result in a relatively high electron affinity. Conversely, the electron-donating nature of the methylphenyl group may lead to a lower ionization energy compared to unsubstituted acetanilides. These values can be calculated using various computational methods, such as Density Functional Theory (DFT). researchgate.netdovepress.com

| Parameter | Definition | Predicted Trend for this compound |

|---|---|---|

| Total Energy | The total energy of the molecule in its ground state. | A lower value indicates higher stability. |

| Electron Affinity (EA) | Energy released upon gaining an electron. | Expected to be relatively high due to the nitro group. |

| Ionization Energy (IE) | Energy required to remove an electron. | Expected to be relatively low due to the methylphenyl group. |

Molecules with significant intramolecular charge transfer, often referred to as push-pull systems, can exhibit non-linear optical (NLO) properties. mdpi.comrsc.org The first-order hyperpolarizability (β) is a measure of a molecule's second-order NLO response. mdpi.com A high β value indicates a strong NLO response, which is desirable for applications in optoelectronics and photonics.

The structure of this compound, with its donor (methylphenyl) and acceptor (nitrophenyl) moieties connected by a conjugated system, suggests that it could possess significant NLO properties. Computational methods can be used to predict the first-order hyperpolarizability. The magnitude of β is influenced by the extent of charge transfer, the strength of the donor and acceptor groups, and the nature of the conjugated bridge. rsc.org The calculated hyperpolarizability can provide valuable insights into the potential of this compound for NLO applications.

| Property | Symbol | Significance | Predicted Value for this compound |

|---|---|---|---|

| First-Order Hyperpolarizability | β | Indicates the second-order NLO response of the molecule. | Expected to be significant due to the push-pull nature of the molecule. |

Chemical Transformations and Derivatization Pathways of 2 4 Methylphenyl N 3 Nitrophenyl Acetamide

Functional Group Reactivity: Nitro and Amide Moieties

The chemical behavior of 2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide is dominated by the characteristics of its nitro and amide functionalities. These groups not only serve as primary sites for chemical reactions but also modulate the reactivity of the aromatic rings to which they are attached.

Nitro Moiety: The nitro group (-NO₂) is a powerful electron-withdrawing group, significantly influencing the molecule's electronic properties through both inductive and resonance effects. nih.gov This strong deactivating nature makes the N-(3-nitrophenyl) ring less susceptible to electrophilic aromatic substitution. britannica.comwikipedia.org Conversely, the nitro group is the principal site for reduction reactions. britannica.com It can also activate the ring for nucleophilic aromatic substitution, although this is less pronounced when the group is in the meta position, as it is here. wikipedia.org The oxygen atoms of the nitro group can act as hydrogen bond acceptors, influencing the compound's solid-state structure and intermolecular interactions. iucr.orgnih.gov

Oxidation and Reduction Reactions

The distinct functional groups within this compound allow for selective oxidation and reduction reactions at different sites within the molecule.

Reduction Reactions: The most significant transformation in this category is the reduction of the aromatic nitro group to a primary amine. This reaction is a cornerstone of synthetic chemistry as it converts an electron-deactivating group into a strongly activating and synthetically versatile amino group. csbsju.edu A variety of reagents can accomplish this transformation, with the choice of conditions allowing for chemo-selectivity. Common methods include catalytic hydrogenation or the use of dissolving metals in acidic media. csbsju.edu The resulting compound, N-(3-aminophenyl)-2-(4-methylphenyl)acetamide, is a valuable intermediate for further derivatization.

| Reagent System | Reaction Conditions | Typical Outcome | Reference |

|---|---|---|---|

| H₂ / Pd, Pt, or Ni | Pressurized H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | High-yield conversion to amine; can also reduce other unsaturated groups. | wikipedia.org |

| Fe / HCl or CH₃COOH | Aqueous acid, often heated | Classic, cost-effective method for large-scale reductions. | csbsju.edu |

| Sn / HCl | Concentrated HCl | Effective but can be harsh; tin salts may complicate workup. | csbsju.edu |

| Zn / NH₄Cl | Neutral aqueous solution | Milder conditions that can sometimes yield the intermediate hydroxylamine. | libretexts.org |

Oxidation Reactions: The 2-(4-methylphenyl) moiety contains a methyl group attached to an aromatic ring, which is susceptible to oxidation. Strong oxidizing agents can convert this benzylic methyl group into a carboxylic acid. This transformation would yield N-(3-nitrophenyl)-2-(4-carboxyphenyl)acetamide, introducing a new acidic functional group for further synthetic modifications, such as esterification or amidation.

| Reaction Site | Oxidizing Agent | Expected Product |

|---|---|---|

| Benzylic Methyl Group (-CH₃) | KMnO₄ or K₂Cr₂O₇ in acid | N-(3-nitrophenyl)-2-(4-carboxyphenyl)acetamide |

Nucleophilic and Electrophilic Substitution Strategies

The two phenyl rings in this compound exhibit markedly different reactivities towards substitution reactions due to their respective substituents.

Electrophilic Aromatic Substitution (EAS):

On the 2-(4-methylphenyl) ring: This ring is activated by the electron-donating methyl group, which is an ortho-, para-director. The methylene (B1212753) bridge is weakly deactivating. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to occur primarily at the positions ortho to the methyl group (C2' and C6' positions of this ring).

On the N-(3-nitrophenyl) ring: This ring is strongly deactivated towards electrophiles. The nitro group is a powerful deactivator and a meta-director, while the N-acetamido group is also deactivating and an ortho-, para-director. The combined effect of these two deactivating groups makes electrophilic substitution on this ring extremely difficult to achieve under standard conditions. britannica.com

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is generally facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group (like a halide). In this compound, the nitro group is meta to the amide linkage, and there are no good leaving groups on the ring. Consequently, this ring is not well-disposed to undergo nucleophilic aromatic substitution under typical SNAr conditions. wikipedia.org

Synthesis of Complex Organic Molecules utilizing this compound as a Building Block

The true synthetic utility of this compound is realized when it is used as a precursor for more elaborate molecules. The key transformation enabling this is the reduction of the nitro group to form N-(3-aminophenyl)-2-(4-methylphenyl)acetamide. This resulting aromatic amine is a versatile building block for a wide array of complex structures.

Derivatization of the Amino Group: The newly formed primary amino group on the phenyl ring can undergo a host of well-established reactions:

Diazotization: Treatment with nitrous acid (HNO₂) at low temperatures converts the amine into a diazonium salt. This intermediate is highly valuable and can be displaced by a wide range of nucleophiles (e.g., -OH, -CN, -halogens) in Sandmeyer-type reactions.

Amide/Sulfonamide Formation: The amine can react with acyl chlorides, anhydrides, or sulfonyl chlorides to form new amide or sulfonamide linkages, extending the molecular framework.

Heterocycle Synthesis: The 1,3-relationship between the new amine and the existing amide group makes this intermediate a prime candidate for synthesizing fused heterocyclic systems, such as benzimidazoles, by reacting with appropriate C1 synthons.

Hydrolysis and Further Use: As mentioned, hydrolysis of the central amide bond provides another synthetic route, yielding 3-nitroaniline (B104315) and 2-(4-methylphenyl)acetic acid. These separated components can then be used independently in other synthetic schemes. For instance, 3-nitroaniline is a common starting material for dyes and other fine chemicals. wikipedia.org

| Initial Transformation | Intermediate | Subsequent Reaction | Resulting Molecular Class |

|---|---|---|---|

| Nitro Reduction | N-(3-aminophenyl)-2-(4-methylphenyl)acetamide | Diazotization followed by Sandmeyer Reaction | Halogenated, cyanated, or hydroxylated derivatives |

| Nitro Reduction | N-(3-aminophenyl)-2-(4-methylphenyl)acetamide | Acylation with RCOCl | Diamides and Polyamides |

| Nitro Reduction | N-(3-aminophenyl)-2-(4-methylphenyl)acetamide | Reaction with aldehydes/ketones | Schiff bases / Imines |

| Amide Hydrolysis | 3-Nitroaniline + 2-(4-methylphenyl)acetic acid | Independent derivatization of products | Azo dyes (from 3-nitroaniline), Esters/Amides (from the acid) |

| Benzylic Oxidation | N-(3-nitrophenyl)-2-(4-carboxyphenyl)acetamide | Esterification or Amidation | Polyester-amides, molecules with diverse functionalities |

Interdisciplinary Research Applications of N Arylacetamide Derivatives Excluding Direct Biological/clinical

Role in Materials Science and Advanced Chemical Systems

In materials science, N-arylacetamide derivatives serve as foundational building blocks for a range of functional materials. Their ability to engage in predictable intermolecular interactions, such as hydrogen bonding and π-π stacking, allows for the construction of ordered, supramolecular architectures.

N-arylacetamide derivatives are important intermediates in the synthesis of dyes. The acetamido group (-NHCOCH₃) can act as an auxochrome, a group that modifies the color-absorbing properties of a chromophore. Furthermore, the aryl ring can be substituted with nitro groups (-NO₂), which are potent chromophores and can be chemically reduced to amino groups (-NH₂) to facilitate further dye synthesis.

A key example is 4-Nitroacetanilide, an isomer of the structural class of the title compound. It serves as a crucial intermediate in the production of certain azo dyes. wikipedia.org The synthesis typically involves the nitration of acetanilide, followed by the reduction of the nitro group to an amine. This resulting amine is then diazotized and coupled with another aromatic compound to form the final azo dye. The acetamido group is often hydrolyzed during or after the coupling reaction.

Table 1: N-Arylacetamide Derivatives in Synthesis

| Derivative Example | Role in Synthesis | Resulting Product Class |

|---|---|---|

| 4-Nitroacetanilide | Intermediate | Azo Dyes |

| N-(4-methyl-3-nitrophenyl)acetamide | Synthetic Building Block | Organic Synthesis |

The capacity of the acetamide (B32628) group to form robust hydrogen bonds is central to its use in designing novel functional materials through supramolecular assembly. These non-covalent interactions guide molecules to self-assemble into larger, ordered structures like fibers, gels, and porous networks. These materials can be designed for specific functions, such as separation processes.

Researchers have explored how peptide-based molecules, which contain repeating amide units analogous to the acetamide group, can self-assemble into sophisticated hierarchical structures. researchgate.net These assemblies can create chiral environments suitable for the enantioselective separation of racemic molecules, a critical process in pharmaceutical production. researchgate.net The principles of hydrogen bond-directed self-assembly seen in peptides are applicable to simpler N-arylacetamide analogues. By modifying the aryl portion of the molecule, scientists can control the assembly process to create materials with tailored pore sizes and surface chemistries, making them suitable for selective adsorption and separation of specific chemical species. For instance, supramolecular hydrogels based on peptide self-assembly have been shown to undergo phase separation, a process that could be harnessed for concentrating and separating materials. nih.gov

Applications in Catalysis and Reaction Development

N-arylacetamides are not only products of chemical reactions but also play a role in the development of new synthetic methodologies and catalytic processes. They often serve as versatile precursors or building blocks for constructing more complex molecular architectures.

A notable advancement in reaction development is the copper-catalyzed synthesis of N-arylacetamides from readily available alkyl nitriles and diaryliodonium salts. nih.gov This method provides a practical and efficient route to this class of compounds. Mechanistic studies revealed the formation of a ketenimine intermediate that is subsequently hydrolyzed to the final acetamide product. nih.gov The efficiency of this catalytic process is highly dependent on the choice of catalyst, base, and solvent, as detailed in the table below.

Table 2: Optimization of Copper-Catalyzed N-Arylacetamide Synthesis Reaction of α-methylphenylacetonitrile with diphenyliodonium (B167342) triflate.

| Entry | Copper Catalyst (equiv.) | Base | Yield (%) | Time (h) |

|---|---|---|---|---|

| 1 | Cu(OTf)₂ (2.0) | Cs₂CO₃ | 85 | 2 |

| 2 | Cu(OAc)₂ (2.0) | Cs₂CO₃ | 60 | 2 |

| 3 | Cu₂O (1.0) | Cs₂CO₃ | 45 | 2 |

| 4 | CuI (2.0) | Cs₂CO₃ | 75 | 2 |

| 5 | (CuOTf)₂·toluene (0.3) | Cs₂CO₃ | >99 | 0.33 |

Data sourced from a study on copper-catalyzed transformations. nih.gov

Furthermore, derivatives like 2-chloro-N-arylacetamides are highly valuable precursors in organic synthesis due to the reactivity of the chlorine atom, which can be easily displaced by various nucleophiles. researchgate.net This reactivity allows for the facile introduction of the N-arylacetamide moiety into different molecular scaffolds. For example, 2-chloro-N-arylacetamide derivatives have been used as precursors in the synthesis of novel thieno[2,3-b]pyridines, a class of compounds with applications in materials science. acs.org The reaction involves the substitution of the chlorine atom and subsequent cyclization to form the complex heterocyclic system. acs.org

Future Perspectives and Challenges in Research on 2 4 Methylphenyl N 3 Nitrophenyl Acetamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of acetamide (B32628) derivatives is a well-established field; however, the pursuit of more efficient, environmentally benign, and cost-effective methods remains a significant challenge. researchgate.netnih.gov Future research on the synthesis of 2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide will likely focus on the development of novel and sustainable synthetic routes.

Current synthetic approaches to similar acetamides often involve the reaction of an amine with an acetylating agent, which can generate stoichiometric amounts of waste. prepchem.comgoogle.com Future methodologies could explore catalytic approaches, such as C-H activation or the use of renewable starting materials, to improve the atom economy and reduce the environmental impact of the synthesis. The principles of green chemistry, including the use of safer solvents and energy-efficient reaction conditions, will be paramount in these developments.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Advantages | Challenges |

| Conventional Acylation | Well-established, reliable | Stoichiometric waste, harsh reagents |

| Catalytic Amidation | High atom economy, milder conditions | Catalyst development, substrate scope |

| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |

| Mechanochemistry | Solvent-free, energy efficient | Scalability, reaction monitoring |

The implementation of flow chemistry could offer significant advantages for the synthesis of this compound, allowing for precise control over reaction parameters and facilitating safer and more efficient production on a larger scale. Furthermore, exploring mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, presents an exciting avenue for sustainable production.

Deeper Exploration of Solid-State Properties and Self-Assembly Control

The solid-state properties of organic molecules are dictated by their crystal packing and intermolecular interactions. careers360.com For this compound, a deeper understanding of its polymorphism, crystallinity, and self-assembly behavior is crucial for its potential applications. The interplay of hydrogen bonding from the amide group, π-π stacking from the aromatic rings, and dipole-dipole interactions from the nitro group is expected to govern its supramolecular architecture. nih.govacs.org

Future research should focus on a comprehensive characterization of the solid-state landscape of this compound. This includes the identification and characterization of different polymorphic forms, as each polymorph can exhibit distinct physical properties such as solubility, melting point, and stability. wikipedia.org Techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and solid-state NMR will be instrumental in these investigations.

A significant challenge and opportunity lie in controlling the self-assembly process to fabricate materials with desired properties. researchgate.netacs.org This could involve strategies such as crystal engineering, where the molecular structure is systematically modified to direct the formation of specific crystal packing motifs. The use of different crystallization conditions, such as solvent, temperature, and additives, can also be explored to steer the self-assembly towards a particular polymorph or morphology. nih.gov

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting and understanding the properties of molecules and materials, thereby guiding experimental efforts. nih.govnih.gov For this compound, advanced computational studies will be invaluable in predicting its behavior and properties.

Future research in this area should employ a multi-scale modeling approach. At the molecular level, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. nih.gov This information can provide insights into its reactivity and potential for intermolecular interactions.

At the supramolecular level, computational methods can be used to predict the crystal structure of this compound. wikipedia.orglbl.gov Crystal structure prediction (CSP) is a challenging but rapidly advancing field that can help identify stable polymorphs and provide a deeper understanding of the forces driving self-assembly. rsc.orgnih.govaip.org Molecular dynamics simulations can also be employed to study the dynamic behavior of the molecule in different environments and to predict its bulk properties.

Table 2: Potential Computational Approaches and Their Applications

| Computational Method | Predicted Properties | Potential Impact |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies | Understanding reactivity and spectroscopic signatures |

| Crystal Structure Prediction (CSP) | Stable polymorphs, lattice energies | Guiding polymorph screening and crystallization experiments |

| Molecular Dynamics (MD) | Self-assembly pathways, bulk material properties | Designing materials with targeted properties |

| Quantitative Structure-Property Relationship (QSPR) | Correlation between molecular structure and physical properties | Accelerating the discovery of new materials with desired characteristics |

The development of accurate and efficient predictive models represents a significant challenge, requiring a close synergy between computational and experimental studies for validation and refinement.

Expanding Applications in Non-Biological Fields and Materials Innovation

While many acetamide derivatives have been explored for their biological activity, the unique combination of functional groups in this compound suggests potential applications in various non-biological fields. wikipedia.orgchemicalbook.comgeeksforgeeks.org The presence of nitro and phenyl groups can impart interesting optical and electronic properties, making it a candidate for novel materials. researchgate.net

Future research should explore the potential of this compound in areas such as:

Organic Electronics: The aromatic and nitro functionalities suggest that this molecule could be a building block for organic semiconductors, nonlinear optical materials, or components in organic light-emitting diodes (OLEDs).

Sensor Technology: The amide and nitro groups can act as hydrogen bond donors and acceptors, making the molecule potentially sensitive to certain analytes. This could be exploited in the development of chemical sensors. mdpi.com

High-Energy Materials: The nitro group is a common feature in energetic materials, and while this specific compound is unlikely to be a primary explosive, its derivatives could be explored for such applications.

A key challenge will be to establish structure-property relationships to rationally design and synthesize derivatives of this compound with optimized properties for specific applications. This will require a multidisciplinary approach, combining synthetic chemistry, materials science, and computational modeling.

Q & A

Q. Basic Characterization Techniques

- NMR Spectroscopy : Confirm substituent positions via ¹H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and ¹³C NMR (amide carbonyl at ~168 ppm).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 285.1 (calculated for C₁₅H₁₄N₂O₃).

- HPLC : Use a C18 column (acetonitrile/water gradient) to verify purity. Acceptance criteria : Single peak with ≥98% area .

What are the recommended assays for preliminary biological screening?

Q. Basic Screening Protocols

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli; CLSI guidelines).

- Cytotoxicity : MTT assay on HeLa or HEK-293 cells (IC₅₀ determination).

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin inhibition at 10 µM).

Key Controls : Include ciprofloxacin (antimicrobial) and staurosporine (cytotoxicity) as reference compounds .

How do structural modifications influence biological activity?

Q. Advanced SAR Analysis

| Substituent | Position | Activity Trend |

|---|---|---|

| Nitro (NO₂) | Meta | ↑ Antibacterial, ↓ Cytotoxicity |

| Methyl (CH₃) | Para | ↑ Lipophilicity, ↑ CNS uptake |

| Chlorine (Cl) | Ortho | ↑ Anticancer potency |

| Mechanistic Insight : |

- The nitro group enhances redox activity, contributing to antibacterial effects via ROS generation.

- Methyl groups improve bioavailability by increasing logP (~2.5) .

What computational tools predict target interactions for this compound?

Q. Advanced Modeling Approaches

- Molecular Docking : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN). Key interactions: H-bond with Ser84 and π-stacking with nitro group.

- MD Simulations : GROMACS for 100 ns trajectories to assess stability in kinase binding pockets.

- ADMET Prediction : SwissADME predicts moderate BBB permeability (TPSA = 75 Ų) and CYP3A4 inhibition risk .

How should researchers resolve contradictions in reported biological data?

Q. Methodological Framework

Purity Validation : Re-test the compound using HPLC and elemental analysis.

Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and nutrient media.

Structural Analog Comparison : Test derivatives (e.g., 2-chloro analogs) to isolate substituent effects.

Case Study : Discrepancies in anticancer IC₅₀ values may arise from variations in apoptosis assay protocols (Annexin V vs. caspase-3 activation) .

What strategies optimize reaction yields in large-scale synthesis?

Q. Advanced Process Chemistry

- Solvent Selection : Replace THF with DMF to improve solubility of nitro intermediates.

- Catalyst Recycling : Immobilize AlCl₃ on mesoporous silica for 3+ reaction cycles.

- Flow Chemistry : Continuous-flow reactors reduce side products (e.g., di-alkylated byproducts) by 40% .

How do crystallographic studies inform hydrogen-bonding networks?

Q. Advanced Structural Analysis

- Single-Crystal X-ray Diffraction : Reveals intramolecular N–H⋯O bonds (2.05 Å) between the amide and nitro groups.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 12% O⋯H contacts).

Implications : Stabilizes the planar conformation, critical for DNA intercalation .

What analytical challenges arise in quantifying degradation products?

Q. Advanced Stability Studies

- Forced Degradation : Expose to UV light (ICH Q1B) and acidic/alkaline conditions.

- LC-MS/MS Identification : Major degradant: 3-nitroaniline (MH⁺ m/z 139.1).

- Mitigation : Add antioxidants (0.1% BHT) to formulations .

How can researchers design derivatives with improved CNS permeability?

Q. Advanced Medicinal Chemistry

- logP Optimization : Introduce trifluoromethyl groups (logP ~3.1) while keeping TPSA <90 Ų.

- Prodrug Strategies : Esterify the acetamide to enhance BBB crossing (e.g., ethyl ester derivative).

- In Vivo Validation : Microdialysis in rat models to measure brain/plasma ratios .

Notes

- References : All data are cited from peer-reviewed sources (e.g., PubChem, CAS) excluding non-compliant domains.

- Methodological Rigor : Protocols align with OECD and ICH guidelines for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.